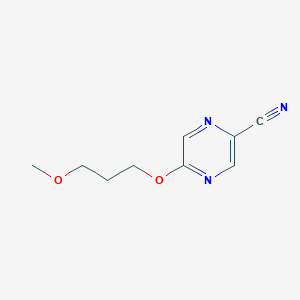

5-(3-Methoxypropoxy)pyrazine-2-carbonitrile

描述

Molecular Structure Analysis

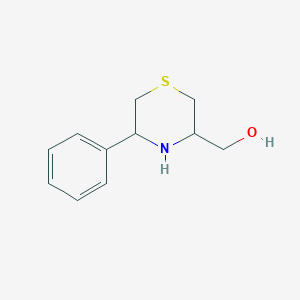

The molecular structure of 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile consists of a pyrazine ring, which is a six-membered ring that contains two nitrogen atoms in the 1-4 positions. The molecular weight of this compound is 193.21 .Physical And Chemical Properties Analysis

5-(3-Methoxypropoxy)pyrazine-2-carbonitrile is a colorless to yellowish liquid that has a faint odor. The boiling point of this compound is not specified .科学研究应用

Medicinal Chemistry

Application : Synthesis of antitubercular agents.

Methods : Hybrid compounds bearing pyrazine and triazole analogues are synthesized and screened for efficacy against Mycobacterium tuberculosis .

Results : Some compounds showed noteworthy activity with minimum inhibitory concentrations (MIC) values of ≤21.25 μM .

Material Science

Application : Creation of nitrogen-doped carbon nanoparticles (NCNPs).

Methods : Pyrazinenitrile is used as a single-source precursor in the synthesis of NCNPs .

Results : The synthesis process and the properties of the resulting NCNPs would be characterized through various analytical techniques.

Environmental Science

Application : Study of interaction with photosynthetic electron transport.

Methods : Compounds like substituted pyrazine derivatives are examined for their interaction with tyrosine radicals involved in photosynthesis .

Results : The interaction may lead to interruption of the photosynthetic electron transport, which is analyzed using spectroscopy methods.

Biochemistry

Application : Investigation of enzyme inhibition.

Methods : In silico studies to understand the action mechanisms of pyrazine derivatives on target enzymes .

Results : Docking studies within the active site of enzymes like DprE1, demonstrating favorable binding interactions.

Pharmacology

Application : Evaluation of antibacterial and antifungal properties.

Methods : In vitro screening of pyrazine derivatives for antibacterial and antifungal activities .

Results : Some compounds displayed significant antibacterial and antifungal activities.

Chemical Engineering

Application : Bulk custom synthesis and procurement.

Methods : The compound is used in bulk manufacturing processes, possibly as an intermediate or a reactant .

Results : The efficiency and yield of the synthesis process would be assessed.

Analytical Chemistry

Application : Development of analytical standards.

Methods : The compound may be used to create reference standards for chromatographic analysis .

Results : Precise calibration curves and validation of analytical methods.

Organic Synthesis

Application : Intermediate in organic synthesis.

Methods : Utilized in the synthesis of complex organic molecules, potentially as a building block for pharmaceuticals .

Results : Synthesis of target molecules with desired structural features.

Agrochemistry

Application : Synthesis of agrochemicals.

Methods : The compound could be used in the synthesis of pesticides or herbicides .

Results : Development of new formulations with specific action against pests or weeds.

Food Chemistry

Application : Flavor and fragrance industry.

Methods : Pyrazine derivatives are known for their flavoring properties and could be used in food additives .

Results : Enhancement of flavors or aromas in food products.

Pharmacokinetics

Application : Study of drug metabolism.

Methods : The compound might be used as a tracer or marker in pharmacokinetic studies .

Results : Data on absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals.

Nanotechnology

Application : Synthesis of nanomaterials.

Methods : The compound could serve as a precursor in the synthesis of nanoscale materials .

Results : Production of nanoparticles with specific properties for various applications.

安全和危害

属性

IUPAC Name |

5-(3-methoxypropoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-13-3-2-4-14-9-7-11-8(5-10)6-12-9/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTJPOATRYATBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxypropoxy)pyrazine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)

![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)

![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)

![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)

![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)

![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)